molecular formula C12H18O2 B13114787 1-(3-Isopropyl-4-methoxyphenyl)ethanol

1-(3-Isopropyl-4-methoxyphenyl)ethanol

Cat. No.: B13114787
M. Wt: 194.27 g/mol
InChI Key: YJMWSYGFHTVHLE-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of an isopropyl group and a methoxy group attached to a phenyl ring, with an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Isopropyl-4-methoxyphenyl)ethanol can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Isopropyl-4-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4-methoxy-3-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C12H18O2/c1-8(2)11-7-10(9(3)13)5-6-12(11)14-4/h5-9,13H,1-4H3

InChI Key

YJMWSYGFHTVHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)O)OC

Origin of Product

United States

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